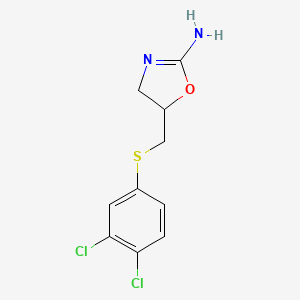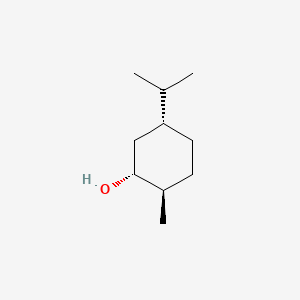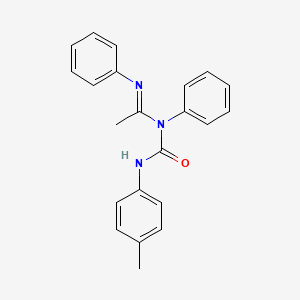
N-Phenyl-N-(1-(phenylimino)ethyl)-N'-p-tolylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of phenyl and tolyl groups attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea typically involves the reaction of aniline derivatives with isocyanates. One common method is the condensation of 4-toluidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
Industrial production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solid acid catalysts can enhance the efficiency of the reaction and reduce the generation of by-products.
化学反应分析
Types of Reactions
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism by which N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
相似化合物的比较
Similar Compounds
N-Phenyl-N’-(p-tolyl)urea: Similar structure but lacks the phenylimino group.
N-Phenyl-N’-(1-(phenylimino)ethyl)urea: Similar structure but lacks the p-tolyl group.
N-Phenyl-N’-(p-tolyl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
Uniqueness
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-tolylurea is unique due to the presence of both phenylimino and p-tolyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
73840-14-9 |
|---|---|
分子式 |
C22H21N3O |
分子量 |
343.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-(C-methyl-N-phenylcarbonimidoyl)-1-phenylurea |
InChI |
InChI=1S/C22H21N3O/c1-17-13-15-20(16-14-17)24-22(26)25(21-11-7-4-8-12-21)18(2)23-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,26) |
InChI 键 |
QMGJHDMBYPHROB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C(=NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




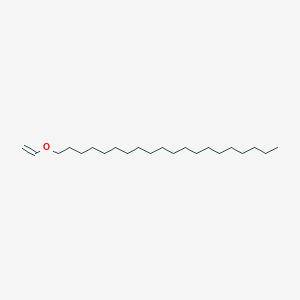
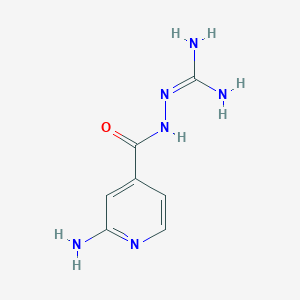
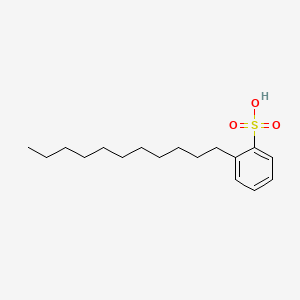
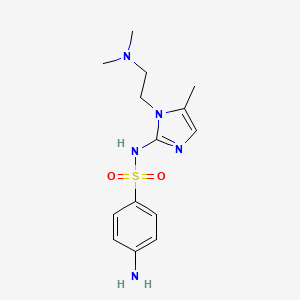
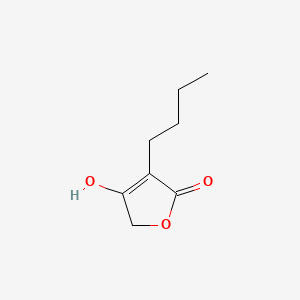
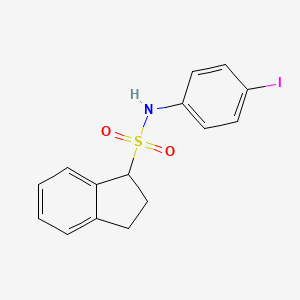
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
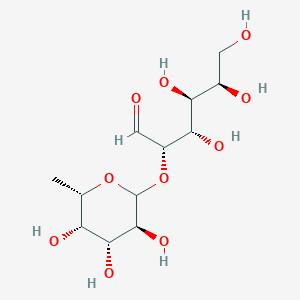
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
